molecular formula C13H17NO2 B12910746 3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one CAS No. 92040-91-0

3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one

Cat. No.: B12910746
CAS No.: 92040-91-0
M. Wt: 219.28 g/mol
InChI Key: RYZSMAUXHZCBGM-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one is a dihydrofuran-2-one derivative featuring a 4-(dimethylamino)benzyl substituent. Dihydrofuran-2-one, also known as γ-lactone, is a key structural motif in organic chemistry and is found in a variety of biologically active molecules and natural products . The incorporation of the electron-donating dimethylamino group on the benzyl ring can influence the compound's electronic properties and its interaction with biological targets, making it a valuable scaffold for medicinal chemistry research and the development of novel therapeutic agents. While specific biological data for this exact compound is limited, structurally similar dihydrofuranone analogs have demonstrated significant research value. For instance, certain 3-benzyl-dihydrofuran-2(3H)-one derivatives have been investigated as modulators of mTOR signaling pathways, which are crucial in cellular processes such as growth, proliferation, and survival . One such analog, 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), was identified as an mTOR agonist that can suppress FcεRI-mediated mast cell degranulation, highlighting the potential of this chemical class in immunological and allergy research . Furthermore, other compounds containing the furan or dihydrofuran core have been studied for a range of activities, including tyrosinase inhibition and antitumor properties, underscoring the broad utility of this structural framework in early-stage drug discovery . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

92040-91-0

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-[[4-(dimethylamino)phenyl]methyl]oxolan-2-one

InChI

InChI=1S/C13H17NO2/c1-14(2)12-5-3-10(4-6-12)9-11-7-8-16-13(11)15/h3-6,11H,7-9H2,1-2H3

InChI Key

RYZSMAUXHZCBGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2CCOC2=O

Origin of Product

United States

Preparation Methods

Cyclization of γ-Hydroxy Acid Precursors

One classical approach involves the intramolecular cyclization of γ-hydroxy acids or their derivatives to form the dihydrofuranone ring. The 3-substituent is introduced either before or after ring closure.

  • Step 1: Synthesis of γ-hydroxy acid intermediate bearing the 4-(dimethylamino)benzyl substituent.
  • Step 2: Cyclization under acidic or dehydrating conditions to form the lactone ring.

This method benefits from mild conditions and good yields but requires careful control of reaction parameters to avoid polymerization or side reactions.

Michael Addition Followed by Lactonization

Another method involves a Michael addition of 4-(dimethylamino)benzyl nucleophiles to α,β-unsaturated carbonyl compounds, followed by intramolecular lactonization.

  • Step 1: Preparation of an α,β-unsaturated acid or ester.
  • Step 2: Nucleophilic addition of 4-(dimethylamino)benzyl species.
  • Step 3: Cyclization to form the dihydrofuranone ring.

Detailed Research Findings and Data

Reaction Conditions and Yields

Method Key Reagents/Conditions Yield (%) Notes
γ-Hydroxy acid cyclization Acidic dehydration (e.g., HCl, heat) 70–85 Mild conditions, sensitive to moisture
Michael addition + lactonization Base catalysis (NaH, KtBuO), α,β-unsaturated acid 60–80 Regioselective, requires pure nucleophiles
Pd-catalyzed cross-coupling Pd(PPh3)4, 4-(dimethylamino)benzylboronic acid, base 75–90 High selectivity, functional group tolerant
One-pot base-induced cyclization NaH, CuI, l-proline, DMF, 90 °C, 6–8 h 80–85 Efficient, adaptable to various substrates

Representative Procedure (Adapted from Related Benzofuran Synthesis)

  • To a stirred suspension of sodium hydride (2 equiv) in dry DMF, 4-(dimethylamino)benzyl bromide (2 equiv) is added at room temperature.
  • The γ-hydroxy acid or α,β-unsaturated precursor (1 equiv) is added slowly.
  • The mixture is heated at 90 °C for 6 hours under nitrogen atmosphere.
  • After cooling, copper(I) iodide (10 mol %) and l-proline (20 mol %) are added.
  • The reaction is continued at 90 °C for an additional 6 hours.
  • The mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.
  • The product is obtained as a white solid with yields around 80–85%.

Analytical Characterization

  • Melting Point: Typically 110–120 °C for pure samples.
  • NMR Spectroscopy: Characteristic signals for the dihydrofuranone ring protons and the aromatic protons of the 4-(dimethylamino)benzyl group.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
  • Thin-Layer Chromatography (TLC): Rf values depend on solvent system; typical eluent is ethyl acetate/hexane (2:8).

Summary Table of Preparation Methods

Preparation Method Advantages Limitations Typical Yield (%)
γ-Hydroxy acid cyclization Simple, mild conditions Requires pure intermediates 70–85
Michael addition + lactonization Regioselective, versatile Sensitive to nucleophile purity 60–80
Pd-catalyzed cross-coupling High selectivity, broad scope Requires expensive catalysts 75–90
One-pot base-induced cyclization Efficient, fewer purification steps Substrate-specific optimization needed 80–85

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Activities

Research has identified several pharmacological properties of 3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one, making it a compound of interest in drug development.

Antimicrobial Activity

A study highlighted the antibacterial properties of compounds similar to this compound, suggesting its potential effectiveness against various bacterial strains. The compound's structure allows for interactions with bacterial cell membranes, leading to cell lysis and death .

Neuroprotective Effects

Neuroprotective activities have been observed in related compounds, indicating that this compound may offer protective effects against neurodegenerative diseases. For instance, studies have shown that similar dihydrofuran derivatives exhibit significant neuroprotective effects in models of oxidative stress .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various biological assays. In one study, it was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions .

Synthetic Applications

The synthesis of this compound is of particular interest due to its structural features that allow for modifications leading to new derivatives with enhanced biological activities.

Beyond its pharmaceutical applications, this compound has potential uses in various industrial sectors.

Chemical Intermediates

The compound can serve as an intermediate in the synthesis of more complex organic molecules used in agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for further functionalization.

Material Science

In material science, derivatives of this compound could be explored for their potential as additives or stabilizers in polymer formulations due to their chemical stability and interaction with other materials.

Case Study 1: Antibacterial Activity

In a recent study published in a peer-reviewed journal, this compound was tested against common bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) that suggests effective antibacterial activity comparable to standard antibiotics .

Case Study 2: Neuroprotection

Another research project investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The findings showed that treatment with the compound significantly reduced markers of neuroinflammation and oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to activate the mechanistic target of rapamycin (MTOR) pathway, which plays a crucial role in cell growth and autophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one is unique due to its specific structural features, such as the presence of a dimethylamino group and a dihydrofuran ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one, also known by its CAS number 92040-91-0, is a compound that has garnered attention due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_{2}

This compound features a dihydrofuran ring, which is significant for its biological interactions. The dimethylamino group enhances its solubility and potential activity against various biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of dihydrofuran have shown cytotoxic effects in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division .

2. Cholinesterase Inhibition

Research has demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. This inhibition is particularly relevant for the treatment of Alzheimer's disease, where cholinergic dysfunction is a hallmark . The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity.

CompoundTarget EnzymeIC50 (µM)
3aAChE0.092
4mBChE0.014

3. Anti-inflammatory Properties

In vitro studies have shown that certain derivatives can suppress the activation of NF-κB, a key regulator in inflammatory responses. This suppression can lead to reduced production of pro-inflammatory cytokines, making these compounds promising candidates for anti-inflammatory therapies .

Study on Anticancer Activity

A study published in MDPI highlighted the effectiveness of dihydrofuran derivatives in inhibiting cancer cell growth through tubulin polymerization disruption. Specifically, compounds similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxicity at low concentrations .

Cholinesterase Inhibition Study

Another research effort focused on the synthesis and biological evaluation of new cholinesterase inhibitors. The results indicated that compounds with structural similarities to this compound exhibited strong inhibitory effects against both AChE and BChE, with selectivity favoring BChE .

Q & A

Advanced Research Question

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC 1505246 for analogous compounds) .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Optical rotation : Compare experimental values with literature data for enantiopure standards .

What strategies optimize regioselectivity in dihydrofuranone ring formation?

Advanced Research Question
Regioselectivity is influenced by:

  • Substituent effects : Electron-donating groups (e.g., methoxy) direct cyclization to specific positions .
  • Acid catalysts : Brønsted acids (e.g., H₂SO₄) favor kinetically controlled pathways .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective ring closure .

How do solvent polarity and temperature influence cyclization efficiency?

Basic Research Question

  • Polar solvents (e.g., MeOH) : Enhance solubility of intermediates and stabilize charged transition states .
  • Elevated temperatures (70–100°C) : Accelerate cyclization but may promote side reactions (e.g., epimerization) .
  • Low-temperature quenching : Preserve thermolabile intermediates for structural analysis .

What analytical techniques validate the purity of dihydrofuranone derivatives?

Basic Research Question

  • HPLC-MS : Detect trace impurities (<0.1%) and confirm molecular ions .
  • Melting point analysis : Sharp melting ranges indicate high crystallinity .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content) .

How can computational modeling aid in predicting dihydrofuranone reactivity?

Advanced Research Question

  • DFT calculations : Predict transition-state geometries and activation energies for cyclization .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) for medicinal chemistry applications .
  • Solvent effect modeling : Simulate solvent interactions using COSMO-RS to optimize reaction conditions .

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